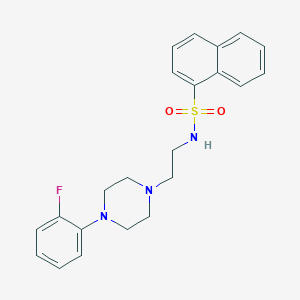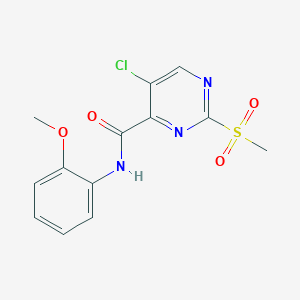
5-chloro-N-(2-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It is commonly referred to as CMMP, and it has been widely studied for its potential applications in scientific research. CMMP is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Mécanisme D'action
The mechanism of action of CMMP involves the inhibition of protein kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific target proteins. By inhibiting protein kinases, CMMP can disrupt various cellular processes that are involved in cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CMMP has been shown to have various biochemical and physiological effects on cells and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer. CMMP has also been shown to have anti-inflammatory and anti-angiogenic properties, which can be beneficial in the treatment of various inflammatory and angiogenic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMMP in lab experiments is its high potency and selectivity towards protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using CMMP is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of CMMP. One potential direction is to investigate its potential applications in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific protein kinases. Additionally, the development of more potent and selective analogs of CMMP could lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of CMMP involves the reaction of 5-chloro-2-aminopyrimidine with 2-methoxybenzoyl chloride and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
CMMP has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of protein kinases, which play a crucial role in various cellular processes such as cell division, differentiation, and apoptosis. CMMP has also been studied for its potential applications in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
5-chloro-N-(2-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-21-10-6-4-3-5-9(10)16-12(18)11-8(14)7-15-13(17-11)22(2,19)20/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHHGBFWOIPEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



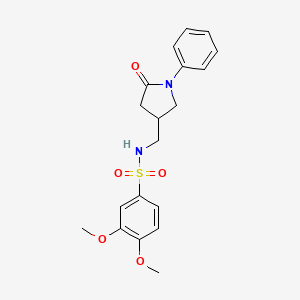
![3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2907933.png)

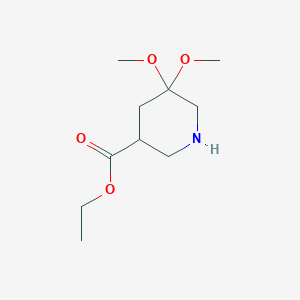
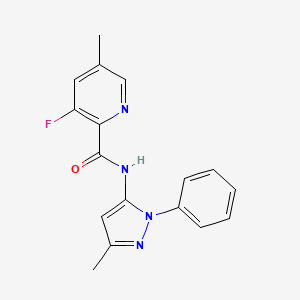

![8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2907940.png)
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2907942.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone](/img/structure/B2907945.png)

![Methyl (E)-4-[[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2907949.png)
